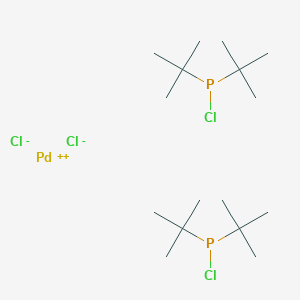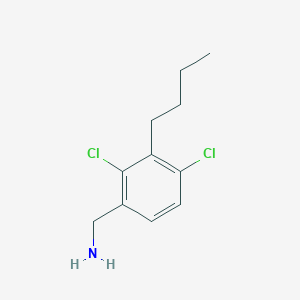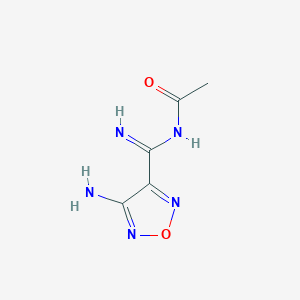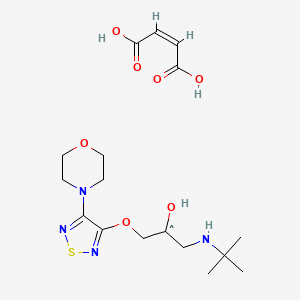
Dichlorobis(chlorodi-tert-butylphosphine) palladium (II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(chlorodi-tert-butylphosphin)palladium(II): ist eine metallorganische Verbindung mit der chemischen Formel C16H36Cl4P2Pd . Es ist ein blassgelber kristalliner Feststoff, der in unpolaren Lösungsmitteln wie Benzol und Diethylether löslich ist. Diese Verbindung ist bekannt für ihre hohe thermische Stabilität und Löslichkeit, was sie zu einem wertvollen Katalysator in der organischen Synthese macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Dichlorobis(chlorodi-tert-butylphosphin)palladium(II) kann durch Reaktion von Palladium(II)-chlorid mit Chlorodi-tert-butylphosphin in einem geeigneten Lösungsmittel synthetisiert werden. Die Reaktion findet typischerweise unter inerter Atmosphäre statt, um Oxidation zu verhindern und die Reinheit des Produkts zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, wobei häufig kontrollierte Temperatur- und Druckbedingungen eingesetzt werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichlorobis(chlorodi-tert-butylphosphine) palladium (II) can be synthesized through the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine in an appropriate solvent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Reaktionstypen: Dichlorobis(chlorodi-tert-butylphosphin)palladium(II) unterliegt verschiedenen Arten von Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Palladiumkomplexe mit höherer Oxidationsstufe zu bilden.
Reduktion: Es kann zu Palladiumspezies mit niedrigerer Oxidationsstufe reduziert werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen Liganden durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Sauerstoff und Peroxide.
Reduktion: Reduktionsmittel wie Wasserstoffgas oder Hydride werden verwendet.
Substitution: Verschiedene Nucleophile können unter milden Bedingungen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Palladium(IV)-Komplexen führen, während Reduktion Palladium(0)-Spezies erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Chemie: Dichlorobis(chlorodi-tert-butylphosphin)palladium(II) wird häufig als Katalysator in der organischen Synthese eingesetzt, insbesondere in Kreuzkupplungsreaktionen wie Suzuki-Miyaura-, Heck- und Stille-Kupplungen. Diese Reaktionen sind für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in komplexen organischen Molekülen unerlässlich .
Biologie und Medizin: In der biologischen und medizinischen Forschung wird diese Verbindung zur Synthese von bioaktiven Molekülen und Pharmazeutika verwendet. Ihre katalytischen Eigenschaften ermöglichen die effiziente Bildung komplexer Strukturen, die für die Medikamentenentwicklung entscheidend sind .
Industrie: Im Industriesektor wird Dichlorobis(chlorodi-tert-butylphosphin)palladium(II) bei der Herstellung von Feinchemikalien, Agrochemikalien und Materialien für die Materialwissenschaften eingesetzt. Seine Fähigkeit, verschiedene chemische Umwandlungen zu erleichtern, macht es zu einem wertvollen Werkzeug in Fertigungsprozessen .
Wirkmechanismus
Der Mechanismus, durch den Dichlorobis(chlorodi-tert-butylphosphin)palladium(II) seine katalytischen Wirkungen ausübt, beinhaltet die Koordination des Palladiumzentrums mit Reaktanten, wodurch die Bildung und Spaltung chemischer Bindungen erleichtert wird. Die molekularen Ziele sind organische Substrate, die Transformationen wie Kupplung, Hydrierung und Substitutionsreaktionen durchlaufen. Die beteiligten Wege beinhalten häufig Oxidative Addition, Transmetallierung und Reduktive Eliminierungsschritte .
Wirkmechanismus
The mechanism by which dichlorobis(chlorodi-tert-butylphosphine) palladium (II) exerts its catalytic effects involves the coordination of the palladium center with reactants, facilitating the formation and breaking of chemical bonds. The molecular targets include organic substrates that undergo transformations such as coupling, hydrogenation, and substitution reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Dichlorobis(di-tert-butylphenylphosphin)palladium(II): Diese Verbindung hat ähnliche katalytische Eigenschaften, unterscheidet sich aber in der Art der Phosphinliganden.
Dichlorobis(triphenylphosphin)palladium(II): Eine weitere verwandte Verbindung mit Triphenylphosphinliganden, die häufig in ähnlichen katalytischen Anwendungen eingesetzt wird.
Einzigartigkeit: Dichlorobis(chlorodi-tert-butylphosphin)palladium(II) ist aufgrund seiner spezifischen Ligandenumgebung einzigartig, die unterschiedliche sterische und elektronische Eigenschaften bietet. Diese Eigenschaften verbessern seine katalytische Effizienz und Selektivität bei verschiedenen organischen Transformationen .
Eigenschaften
Molekularformel |
C16H36Cl4P2Pd |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
ditert-butyl(chloro)phosphane;palladium(2+);dichloride |
InChI |
InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
SBVNVPYALHOWLN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.[Cl-].[Cl-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)





![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)
![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)
